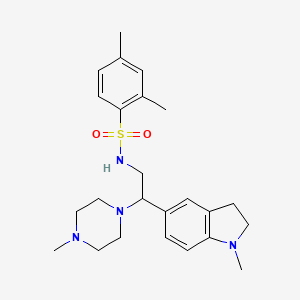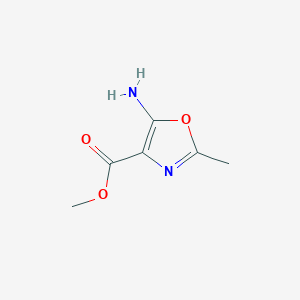![molecular formula C15H16N2O4 B2482507 Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate CAS No. 133342-12-8](/img/structure/B2482507.png)
Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
A study by Ghazoui et al. (2017) explored the use of a derivative of Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate, specifically ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, as a corrosion inhibitor for mild steel in hydrochloric acid solution. The compound demonstrated high efficiency, reaching up to 83.1% at a concentration of 10−3 M, acting as a mixed inhibitor with a predominance in the cathodic domain (Ghazoui et al., 2017).
Pharmacological Effects
This compound derivatives have been studied for their potential in pharmacology. Jiang Jing-ai (2006) synthesized a compound related to this chemical and studied its effects on learning and memory in mice, showing facilitation in these cognitive aspects (Jiang Jing-ai, 2006).
Spectroscopic Studies
Kalai et al. (2021) investigated a new pyridazinone derivative, closely related to this compound. They conducted extensive spectroscopic studies, including FT-IR, 1H- and 13C-NMR, and ESI-MS, to characterize the compound, highlighting its potential in various scientific applications (Kalai et al., 2021).
X-ray Powder Diffraction
Wang et al. (2016) provided detailed X-ray powder diffraction data for Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, a related compound. This information is crucial for understanding the crystal structure and physical properties of such compounds (Wang et al., 2016).
Antioxidant Properties
Research by Chakraborty et al. (2016) on the ethyl acetate fraction of red seaweed identified compounds similar to this compound, demonstrating significant antioxidant properties. These findings suggest potential applications in pharmaceutical and food industries (Chakraborty et al., 2016).
Quantum Chemical Studies
Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines compounds, including derivatives of this compound, to determine their efficacy as corrosion inhibitors. This study underscores the compound's significance in materials science (Zarrouk et al., 2014).
Enzyme Inhibition
A study by Dundar et al. (2019) synthesized carbamate derivatives of this compound and evaluated them for enzyme inhibition, particularly targeting acetylcholinesterase and butyrylcholinesterase. These findings have implications for the treatment of neurological disorders like Alzheimer's disease (Dundar et al., 2019).
Properties
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-21-15(19)10-17-14(18)9-8-13(16-17)11-4-6-12(20-2)7-5-11/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWUXLUIVRMAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2482433.png)
![1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2482434.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2482436.png)
![ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate](/img/structure/B2482437.png)


![2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2482440.png)


![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)
